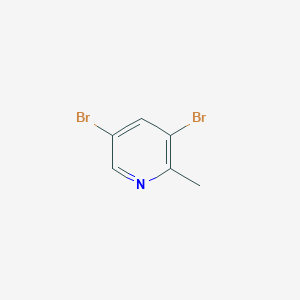

![molecular formula C15H20N2O3 B181020 [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid CAS No. 1033600-32-6](/img/structure/B181020.png)

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

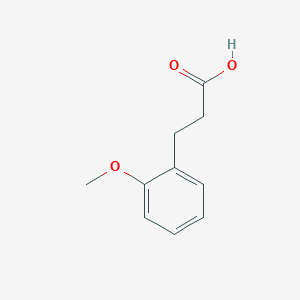

3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid, also known as 3-OPPPA, is a synthetic compound of acetic acid with a piperazine ring and a phenylpropyl side chain. It has been studied for its potential in various scientific applications, including drug synthesis and biochemical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological evaluation of compounds within the same chemical family, emphasizing their potential in medicinal chemistry and drug development. For instance, the study on the synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones reveals insights into the influence of substituents on biological activity, highlighting anti-inflammatory and analgesic properties (A. V. Milyutin et al., 1994). Similarly, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase offers a glimpse into the antimicrobial and antitumor capabilities of these compounds (P. Dutta & W. Foye, 1990).

Impurity Profile and Stability Studies

The determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, showcases the importance of characterizing byproducts in drug development for ensuring the purity and safety of pharmaceutical compounds (A. Thomasberger et al., 1999). Furthermore, the stability study of a new pharmaceutical substance under stressful conditions provides valuable data on the environmental resilience of such compounds, essential for the development of regulatory documents and formulation stability (T. Gendugov et al., 2021).

Chelating Properties and ACE Inhibition

Research on chelating polymers, including the synthesis and acid dissociation behavior of various N-substituted diaminopolyacetic acid monomers, contributes to the understanding of the chelating properties of such compounds, with implications for their use in metal ion sequestration and detoxification processes (R. M. Genik-Sas-Berezowsky & I. H. Spinner, 1970). Additionally, the synthesis and evaluation of perhydroazepin-2-one derivatives as angiotensin-converting enzyme (ACE) inhibitors highlight the potential therapeutic applications of these compounds in the treatment of hypertension and related cardiovascular conditions (H. Yanagisawa et al., 1988).

Eigenschaften

IUPAC Name |

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUANFASSZWBAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388180 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

CAS RN |

1033600-32-6 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)